molecular formula C23H18BrN5O2 B4745309 N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide

N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide

Cat. No. B4745309
M. Wt: 476.3 g/mol
InChI Key: ZQJFSGFWUUCRDB-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide, commonly known as BBP, is a heterocyclic compound that has been extensively studied for its potential therapeutic applications. BBP belongs to the family of benzimidazole derivatives and has shown promising results in various scientific research studies.

Mechanism of Action

BBP exerts its biological effects by inhibiting the activity of specific enzymes and signaling pathways. It has been found to inhibit the activity of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. BBP has also been shown to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
BBP has been shown to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. BBP has also been shown to inhibit the replication of certain viruses, such as the hepatitis C virus. Additionally, BBP has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

BBP has several advantages for laboratory experiments. It is relatively easy to synthesize and has shown promising results in various scientific research studies. However, BBP has some limitations, including its relatively low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the study of BBP. One potential direction is the development of BBP derivatives with improved solubility and reduced toxicity. Another potential direction is the investigation of BBP's potential therapeutic applications in other diseases, such as multiple sclerosis and rheumatoid arthritis. Additionally, further studies are needed to elucidate the molecular mechanisms underlying BBP's biological effects.

Scientific Research Applications

BBP has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. BBP has also shown potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-benzylbenzimidazol-2-yl)-5-[(4-bromopyrazol-1-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN5O2/c24-17-12-25-28(14-17)15-18-10-11-21(31-18)22(30)27-23-26-19-8-4-5-9-20(19)29(23)13-16-6-2-1-3-7-16/h1-12,14H,13,15H2,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJFSGFWUUCRDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2NC(=O)C4=CC=C(O4)CN5C=C(C=N5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzyl-1H-benzimidazol-2-yl)-5-[(4-bromo-1H-pyrazol-1-yl)methyl]-2-furamide

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